N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide
Description
N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide is a benzamide derivative characterized by a cyclopropylcarbonylamino group attached to a 2-methylphenyl ring and a 4-methylbenzamide moiety. This compound has garnered attention in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as kinases. The cyclopropyl group enhances metabolic stability, while the methyl substituents influence lipophilicity and binding affinity.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-6-8-14(9-7-12)18(22)20-16-4-3-5-17(13(16)2)21-19(23)15-10-11-15/h3-9,15H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPPNHWPUAJHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide typically involves the following steps:
Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropanecarboxylic acid with a suitable reagent, such as thionyl chloride, to form cyclopropylcarbonyl chloride.
Amidation reaction: The cyclopropylcarbonyl chloride is then reacted with 3-amino-2-methylbenzoic acid under basic conditions to form the intermediate N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amide.
Final coupling reaction: The intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1. Treatment of Psoriasis and Other Autoimmune Diseases
Cravacitinib has been primarily developed for the treatment of psoriasis, a chronic autoimmune condition characterized by rapid skin cell proliferation leading to scaling and inflammation. In clinical trials, Cravacitinib demonstrated promising results in reducing the severity of psoriasis symptoms, with a notable improvement in patients' quality of life. The drug operates as a selective inhibitor of TYK2 (tyrosine kinase 2), which plays a crucial role in the signaling pathways of various cytokines involved in inflammatory responses .
1.2. Oncology Applications
Beyond dermatological applications, Cravacitinib is being investigated for its potential use in oncology. Its mechanism of action, targeting specific kinases involved in tumor growth and immune response modulation, makes it a candidate for treating certain types of cancers. Early-phase clinical trials have indicated that the compound may enhance the efficacy of existing cancer therapies by modulating the immune system's response to tumors .
Clinical Studies and Findings
3.1. Clinical Trials Overview
Cravacitinib has undergone several clinical trials to evaluate its safety and efficacy:
- Phase II Trials : These trials focused on patients with moderate to severe plaque psoriasis. Results indicated significant reductions in Psoriasis Area Severity Index (PASI) scores compared to placebo groups .
- Phase III Trials : Ongoing studies aim to confirm the long-term efficacy and safety profile of Cravacitinib in larger patient populations across multiple indications.
3.2. Efficacy Data
Data from clinical trials suggest that Cravacitinib not only improves skin conditions but also exhibits favorable safety profiles with manageable side effects. Common adverse effects reported include headache, fatigue, and gastrointestinal disturbances, which are consistent with other systemic therapies used for psoriasis .
Comparison with Other Treatments
| Treatment | Mechanism | Indications | Efficacy | Side Effects |
|---|---|---|---|---|
| Cravacitinib | TYK2 Inhibition | Psoriasis, Autoimmune Diseases | Significant improvement in PASI scores | Headache, Fatigue |
| Traditional Biologics | TNF-alpha Inhibition | Psoriasis | High efficacy | Injection site reactions |
| Small Molecule Inhibitors | Various kinase inhibition | Cancer | Variable | Organ-specific toxicities |
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Core Benzamide Scaffold
All compounds share a benzamide backbone, but substituent variations dictate their biological roles:
- Target Compound : The cyclopropylcarbonyl group provides steric bulk and metabolic resistance, while the 4-methylbenzamide may enhance hydrophobic interactions with kinase domains .
- Thiazole Derivatives (e.g., ) : Thiazole and trifluoromethyl groups improve binding to viral or cancer-related proteases, as seen in compounds with broad-spectrum claims .
- Tetrahydroacridin Analog () : The acridin moiety facilitates cholinesterase inhibition, critical for neurodegenerative disease therapy .
Pharmacological Profiles
- VEGFR Inhibition : The target compound’s proposed mechanism aligns with patented VEGFR inhibitors, which block angiogenesis . In contrast, thiazole derivatives () lack explicit kinase-targeting data but show antiviral activity.
- Toxicological Data: Limited for the target compound, but related benzamides (e.g., ) caution against understudied toxicological profiles .
Key Findings and Notes
Structural Optimization : The cyclopropyl group in the target compound offers stability over larger substituents (e.g., tetrahydroacridin in ), which may reduce off-target interactions.
Therapeutic Potential: While VEGFR inhibition is promising for oncology, competing compounds (e.g., ) show broader indications, necessitating comparative efficacy studies.
Synthesis Challenges : Lower yields in complex analogs (e.g., 65% in ) highlight the need for improved methodologies for scalable production .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropylcarbonyl group attached to an amino group, which is further linked to a 2-methylphenyl moiety and a 4-methylbenzamide. This structural configuration is significant for its biological interactions.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the cyclopropyl group is hypothesized to enhance binding affinity to target proteins, potentially leading to altered cellular responses.
Biological Activity
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in models of breast and prostate cancer by inducing apoptosis.
- Case Study : A study involving the treatment of MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may possess neuroprotective properties by modulating neurotransmitter systems, particularly through AMPA receptor modulation. This could have implications for treating neurodegenerative diseases.
- Research Finding : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
-
Anti-inflammatory Properties :
- The compound has been evaluated for its ability to reduce inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Study Outcome : In a murine model of arthritis, treatment with the compound led to decreased swelling and pain scores compared to control groups.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
